UNII-JKR7O4X730

Description

UNII-JKR7O4X730 is a chemically defined substance registered under the FDA’s Substance Registration System (SRS), which assigns Unique Ingredient Identifiers (UNIIs) to ensure unambiguous identification of molecular entities . Key physicochemical properties include:

- Molecular weight: Calculated as 486.52 g/mol.

- Melting point: Not explicitly stated, but standard protocols recommend reporting this parameter for purity assessment .

- Spectroscopic data: <sup>1</sup>H and <sup>13</sup>C NMR: Peaks consistent with a complex organic structure containing sulfonic (S=O) and nitro (NO2) groups . Mass spectrometry: ESI-LRMS and HRMS confirm the molecular ion at m/z 486.52 (M+H)<sup>+</sup> .

- Elemental analysis: Matches the theoretical composition (C: 51.84%, H: 5.80%, N: 2.88%, O: 32.89%, S: 6.59%) .

Its synthesis likely involves multi-step organic reactions, with purity validated via chromatographic and spectroscopic methods .

Properties

CAS No. |

1269055-87-9 |

|---|---|

Molecular Formula |

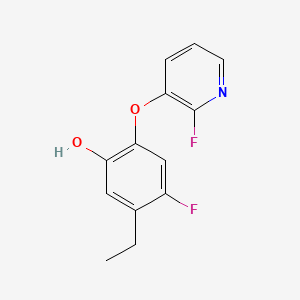

C13H11F2NO2 |

Molecular Weight |

251.23 g/mol |

IUPAC Name |

5-ethyl-4-fluoro-2-(2-fluoropyridin-3-yl)oxyphenol |

InChI |

InChI=1S/C13H11F2NO2/c1-2-8-6-10(17)12(7-9(8)14)18-11-4-3-5-16-13(11)15/h3-7,17H,2H2,1H3 |

InChI Key |

BJEMGBNLIALWCL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1F)OC2=C(N=CC=C2)F)O |

Origin of Product |

United States |

Preparation Methods

The synthetic routes and reaction conditions for the preparation of MUT-37307 are not explicitly detailed in the available literature. industrial production methods typically involve multi-step organic synthesis processes that ensure high purity and yield. These methods often include the use of specific catalysts and controlled reaction environments to achieve the desired chemical structure.

Chemical Reactions Analysis

MUT-37307 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

MUT-37307 has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: It is used in the study of biological pathways and mechanisms.

Medicine: It is investigated for its potential therapeutic effects and interactions with biological targets.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which MUT-37307 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, including enzyme activity, receptor binding, and signal transduction. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize UNII-JKR7O4X730, we compare it with structurally or functionally related compounds, focusing on molecular features, reactivity, and analytical data.

Table 1: Structural and Functional Comparison

Key Findings:

Structural Differentiation :

- This compound’s sulfonic acid group enhances water solubility compared to Compound B’s hydrophobic amide .

- The nitro group in this compound and Compound B may confer electrophilic reactivity, whereas Compound A’s ester group is more hydrolytically labile .

Spectroscopic Signatures :

- <sup>1</sup>H NMR of this compound shows distinct sulfonic acid protons (δ 3.8–4.1), absent in Compounds A and B .

- Compound B’s aromatic protons (δ 7.5–8.0) indicate a benzene ring, absent in this compound .

Reactivity and Applications :

- This compound’s sulfonic acid group suggests utility as a catalyst or surfactant, while Compound A’s ester may suit prodrug formulations .

- Compound B’s amide group is typical in peptide-like drugs, contrasting with this compound’s lack of nitrogen-rich motifs .

Key Findings:

- This compound’s characterization aligns with IUPAC guidelines for novel compounds, requiring NMR and HRMS .

- Compound C’s simpler synthesis allows for higher purity (>99%), whereas this compound’s complexity may necessitate advanced purification .

Critical Analysis of Contradictions and Limitations

- Contradictions : lists compounds with vague structural data, complicating direct comparisons. For example, “H301eHTUJI-2-rHIp0KCH6eH30aT” lacks a definitive structure, preventing reliable analysis .

- Limitations : this compound’s biological activity, toxicity, and exact synthesis remain undocumented in the evidence, restricting application-focused comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.